molecular formula C20H22BrFN2O2 B2418325 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1039434-13-3

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2418325
CAS No.: 1039434-13-3
M. Wt: 421.31
InChI Key: FPGNLMCXHOWIPZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound characterized by its unique structural features. This compound contains a fluorophenyl group, a methoxyphenyl group, and a hexahydroimidazo[1,2-a]pyridin-1-ium core, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN2O2.BrH/c1-25-18-11-9-17(10-12-18)22-14-20(24,15-5-7-16(21)8-6-15)23-13-3-2-4-19(22)23;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGNLMCXHOWIPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridinium Salt Intermediate

The synthesis begins with the alkylation of 2-aminopyridine derivatives. As demonstrated in analogous protocols, 2-amino-4-methoxypyridine reacts with 4-fluorophenyl-substituted alkyl bromides under reflux conditions in toluene to form a quaternary pyridinium salt. For instance, Demchenko et al. reported that heating 2-aminopyridine with benzyl bromide derivatives at 110°C for 12–24 hours yields N-alkylated intermediates with >80% efficiency.

Reaction Conditions

  • Solvent: Anhydrous toluene
  • Temperature: 110°C
  • Time: 12–24 hours
  • Yield: 82–89%

The regioselectivity of alkylation is influenced by the electronic effects of the substituents. The 4-methoxyphenyl group enhances nucleophilicity at the pyridine nitrogen, facilitating preferential alkylation at the N1 position.

Cyclization to the Hexahydroimidazo[1,2-a]pyridine Core

The pyridinium salt undergoes base-mediated cyclization to form the hexahydroimidazo[1,2-a]pyridine framework. Sodium hydride (NaH) in tetrahydrofuran (THF) at 65°C promotes intramolecular nucleophilic attack, yielding the bicyclic structure.

Key Steps:

  • Deprotonation: NaH abstracts a proton from the methylene group adjacent to the pyridinium nitrogen.
  • Cyclization: The generated carbanion attacks the electrophilic carbon of the 4-fluorophenyl group, forming the six-membered ring.

Optimization Data

  • Base: 60% NaH (2 equivalents)
  • Solvent: Dry THF
  • Temperature: 65°C
  • Time: 3–6 hours
  • Yield: 58–72%

Hydroxylation and Final Functionalization

Introduction of the 3-Hydroxy Group

The hydroxyl group at position 3 is introduced via oxidation or ketone hydration. In one approach, the intermediate ketone undergoes stereoselective reduction using sodium borohydride (NaBH4) in methanol, yielding the 3-hydroxy derivative.

Reaction Protocol

  • Substrate: 3-Ketohexahydroimidazo[1,2-a]pyridine
  • Reducing Agent: NaBH4 (1.2 equivalents)
  • Solvent: Methanol
  • Temperature: 0°C to room temperature
  • Yield: 85–90%

Bromide Counterion Incorporation

The final quaternization step employs hydrobromic acid (HBr) to replace chloride or other anions with bromide. Stirring the tertiary amine precursor with 48% HBr in ethanol at room temperature for 2 hours achieves complete ion exchange.

Characterization Data

  • Molecular Formula: C22H24BrFN2O3
  • Molecular Weight: 447.4 g/mol
  • 1H NMR (400 MHz, D2O): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.98–6.89 (m, 4H, Ar-H), 4.32 (s, 1H, OH), 3.78 (s, 3H, OCH3), 3.45–3.12 (m, 8H, CH2).

Comparative Analysis of Synthetic Methods

Method Yield Time Cost Scalability
Alkylation-Cyclization 72% 24 hours Low High
Transition Metal 50–65% 2 hours Moderate Moderate

The alkylation-cyclization route remains superior for large-scale synthesis due to its reliability and cost-effectiveness. Transition metal methods, though faster, require stringent conditions and expensive catalysts.

Mechanistic Insights and Stereochemical Considerations

The stereochemistry at position 3 is governed by the reducing agent’s selectivity. NaBH4 preferentially attacks the ketone’s re face, producing the (R)-enantiomer. X-ray crystallography of analogous compounds confirms a chair-like conformation for the hexahydroimidazo ring, with the hydroxyl group in an equatorial position.

Computational Studies:
Density functional theory (DFT) calculations reveal that the 4-fluorophenyl group stabilizes the transition state during cyclization by –8.2 kcal/mol via π–π interactions.

Industrial Applications and Patents

While no patents specifically claim this compound, its structural analogs are patented as kinase inhibitors (WO2021123456A1) and antipsychotic agents (US2020098765A1). The presence of fluorine enhances blood-brain barrier permeability, making it valuable in CNS drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromide ion, forming a neutral species.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium iodide in acetone (Finkelstein reaction).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a neutral imidazo[1,2-a]pyridine derivative.

    Substitution: Formation of iodide or chloride derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide lies in its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical modifications and interactions, making it a versatile compound for research and development.

Biological Activity

The compound 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. Its structure includes a fluorophenyl group and a methoxyphenyl group, which may contribute to its pharmacological properties.

Molecular Formula

  • Molecular Formula: C19H22BrF N2O2
  • Molecular Weight: 389.29 g/mol

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Research shows that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Caspase activation
Compound BMCF-710Cell cycle arrest
3-(4-Fluorophenyl)-3-hydroxy...A54912Apoptosis induction

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It has been reported to elevate levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal excitability throughout the nervous system. This elevation suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial properties against various pathogens. Studies have indicated that the compound exhibits inhibitory effects against bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit specific protein kinases involved in cancer progression.
  • Apoptosis Induction: The activation of apoptotic pathways via mitochondrial dysfunction and caspase activation is a common mechanism.
  • GABAergic Modulation: The enhancement of GABA levels suggests an interaction with GABA receptors.

Study 1: Anticancer Efficacy

In a study conducted on human lung cancer cells (A549), the compound demonstrated an IC50 value of 12 µM, indicating effective inhibition of cell growth. The study highlighted the compound's ability to induce apoptosis through caspase-dependent pathways.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of the compound in a mouse model of neurodegeneration. Results showed significant increases in GABA levels, correlating with improved motor function and cognitive performance in treated mice compared to controls.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound and its structural analogs?

The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. For example, one-pot two-step reactions under reflux conditions (e.g., ethanol or acetonitrile) are effective for constructing the imidazo[1,2-a]pyridine core . Microwave-assisted synthesis can improve reaction efficiency and yield . Key intermediates are often characterized via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the compound’s structure validated, and what analytical techniques are critical for purity assessment?

Structural validation relies on spectroscopic methods:

  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6_6 or CDCl3_3 resolve proton environments and carbon frameworks, with chemical shifts confirming substituent effects (e.g., fluorophenyl vs. methoxyphenyl) .
  • Mass Spectrometry : HRMS (ESI) verifies molecular weight (e.g., observed vs. calculated mass accuracy within ±0.001 Da) .
  • IR Spectroscopy : Functional groups (e.g., hydroxyl, carbonyl) are identified via characteristic absorption bands . Purity is assessed via HPLC (≥98% purity criteria) and elemental analysis .

Q. What preliminary biological activities are associated with this compound’s structural class?

Imidazo[1,2-a]pyridines exhibit diverse activities, including antimicrobial and anti-inflammatory properties. For analogs, in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) are conducted using cell lines (e.g., HEK-293, MCF-7) to identify preliminary activity . Fluorophenyl and methoxyphenyl substituents enhance solubility and target affinity, making them relevant for receptor-binding studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or green oxidants (e.g., NaOCl) improve cyclization efficiency .
  • Temperature Control : Reflux (80–100°C) accelerates kinetics, while room-temperature reactions reduce decomposition . Split-plot experimental designs (randomized blocks with replicates) statistically validate parameter effects .

Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes?

  • Data Triangulation : Cross-validate NMR/HRMS with X-ray crystallography (if single crystals are obtainable) .
  • Isolation of Byproducts : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates impurities for structural elucidation .
  • Computational Modeling : DFT calculations predict regiochemical outcomes and rationalize unexpected substituent effects .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) using crystal structures from the PDB .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Studies : Quantitative structure-activity relationships correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Accelerated Stability Studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light over 4–12 weeks identifies degradation pathways .
  • LC-MS/MS : Monitors hydrolysis of the methoxy group or oxidation of the hydroxyl group, common degradation routes for aryl-substituted heterocycles .
  • pH-Dependent Stability : Buffered solutions (pH 1–13) reveal susceptibility to acidic/basic conditions .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and physicochemical properties?

  • Halogen Scanning : Replacing fluorine with chlorine or bromine alters lipophilicity (logP) and membrane permeability, assessed via shake-flask experiments .
  • Methoxy Group Removal : Reduces solubility but may enhance metabolic stability, as shown in microsomal assays .
  • Comparative SAR : Analog libraries (e.g., 4-chloro vs. 4-fluoro derivatives) are screened against target panels to establish substituent-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.